Idaverine's 20-Fold M2-over-M3 Selectivity Contrasts with AF-DX 116's Broader Profile
Idaverine demonstrates a 20-fold selectivity for M2-binding sites over M3-binding sites in radioligand binding studies, a profile that is distinct from other M2-preferring antagonists like AF-DX 116. While AF-DX 116 also shows M2 selectivity (Ki M2=64nM, M3=786nM; ~12-fold) [2], Idaverine's lower selectivity for M2 over M1 (Hill slope deviation from unity) contrasts with AF-DX 116's clearer M2-over-M1 preference [1]. This nuanced selectivity profile is critical for research dissecting M2-specific physiological responses.
| Evidence Dimension | Selectivity ratio (M2 vs M3 binding sites) |
|---|---|
| Target Compound Data | 20-fold selectivity for M2 over M3 binding sites |
| Comparator Or Baseline | AF-DX 116: ~12-fold selectivity (Ki M2=64nM, M3=786nM) |
| Quantified Difference | Idaverine has a higher M2/M3 selectivity ratio (20-fold vs. ~12-fold) |
| Conditions | Radioligand binding assays on human recombinant M2 and M3 muscarinic receptors |
Why This Matters
For researchers investigating M2-mediated pathways with minimal M3 interference, Idaverine's higher M2/M3 selectivity ratio offers a cleaner pharmacological tool than AF-DX 116.
- [1] Lucot, J. B., van Charldorp, K. J., & Tulp, M. T. (1991). Idaverine, an M2- vs. M3-selective muscarinic antagonist, does not prevent motion sickness in cats. Pharmacology Biochemistry and Behavior, 40(2), 345-349. DOI: 10.1016/0091-3057(91)90565-J. View Source
- [2] Tocris Bioscience. AF-DX 116. https://www.fishersci.ie/ie/en/browse/90153033/af-dx-116. View Source
